Product packaging for Icg-dbco(Cat. No.:)

Icg-dbco

Cat. No.: B8084814
M. Wt: 989.3 g/mol
InChI Key: PUWAOQDUALNQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICG-DBCO is a bifunctional near-infrared (NIR) fluorescent probe that integrates the imaging and photothermal capabilities of Indocyanine Green (ICG) with a dibenzocyclooctyne (DBCO) group for bioorthogonal click chemistry. This compound exhibits excitation and emission maxima at approximately 789 nm and 813 nm, respectively, making it suitable for deep-tissue imaging applications. The DBCO moiety allows for specific, copper-free conjugation with azide-labeled biological molecules or cellular structures, facilitating targeted labeling and detection. The primary research value of this compound lies in its versatility across multiple domains. It is widely employed in the fluorescent labeling of biomolecules, cells, and nanoparticles for tracking and diagnostic purposes. A prominent application is in photothermal antibacterial therapy, where the molecule is conjugated to bacteria metabolically modified with azide-containing D-amino acids. Upon irradiation with an 808 nm NIR laser, the ICG component generates localized heat, enabling simultaneous bacterial detection through released ATP bioluminescence and targeted eradication, a strategy effective even against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, this compound serves as a key building block in constructing advanced nanomedicines. It can be conjugated to various carriers, such as hyaluronic acid, to create targeted nanoparticles for enhanced NIR-II imaging of the lymphatic system, improving circulation time and imaging stability. Mechanistically, this compound functions by covalently binding to azide groups via a strain-promoted alkyne-azide cycloaddition (SPAAC). Once bound, its ICG component can convert absorbed NIR light energy into either fluorescence for imaging or heat for photothermal therapy (PTT). Researchers should note that this product is for research use only and is not intended for diagnostic or therapeutic applications in humans. It is typically supplied as a solid and is soluble in DMSO.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H64N4O5S B8084814 Icg-dbco

Properties

IUPAC Name

4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H64N4O5S/c1-62(2)56(31-9-6-5-7-10-32-57-63(3,4)61-52-29-18-15-25-48(52)37-39-55(61)66(57)43-21-22-44-73(70,71)72)65(54-38-36-47-24-14-17-28-51(47)60(54)62)42-20-8-11-33-58(68)64-41-40-59(69)67-45-50-27-13-12-23-46(50)34-35-49-26-16-19-30-53(49)67/h5-7,9-10,12-19,23-32,36-39H,8,11,20-22,33,40-45H2,1-4H3,(H-,64,68,70,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWAOQDUALNQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=CC=CC=C98)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H64N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of Icg Dbco

Synthetic Pathways for ICG-DBCO Integration

The creation of this compound conjugates relies on the controlled synthesis of both the DBCO moiety and the subsequent coupling reaction with functionalized ICG.

Synthesis of Dibenzocyclooctyne (DBCO) Moieties

The synthesis of dibenzocyclooctyne (DBCO) derivatives typically involves multi-step organic synthesis routes. Various synthetic strategies have been developed, often starting from readily available precursors. Some approaches utilize dibenzosuberone (B195587) as a starting material, converting it through a series of reactions including conversion to an oxime and treatment with polyphosphoric acid to form an amide, followed by selective reduction to yield a key amine intermediate. encyclopedia.pub Another synthetic pathway involves starting from o-iodoaniline and employing reactions such as Sonogashira coupling to construct the internal alkyne, followed by protection, semi-hydrogenation, oxidation, and intramolecular reductive amination to obtain the desired intermediate. encyclopedia.pub These synthetic routes aim to construct the strained cyclooctyne (B158145) ring system characteristic of DBCO, which is essential for its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC).

Coupling Reactions for Indocyanine Green (ICG) Functionalization

The primary method for coupling ICG with DBCO to form this compound conjugates is through copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.comcd-bioparticles.comdynamic-biosensors.com This reaction occurs efficiently under physiological conditions and does not require a transition metal catalyst, which is advantageous for biological applications. cd-bioparticles.comdynamic-biosensors.comfishersci.cafishersci.fiamerigoscientific.comcenmed.com

To facilitate the click reaction, either ICG or the molecule intended for conjugation to ICG is functionalized with an azide (B81097) group, while the other component is modified with a DBCO moiety. nih.govmdpi.comdynamic-biosensors.com For instance, DBCO can be introduced onto molecules containing amine groups using activated esters such as DBCO-NHS ester. mdpi.comfishersci.firsc.org Conversely, ICG or a carrier molecule can be functionalized with azide groups to react with DBCO-functionalized ICG or other DBCO-containing entities. The resulting reaction between the azide and the strained alkyne of DBCO forms a stable triazole linkage, effectively conjugating ICG to the desired molecule or structure. cd-bioparticles.comdynamic-biosensors.comfishersci.cafishersci.fiamerigoscientific.comcenmed.com

Advanced Chemical Modification Techniques for this compound Conjugates

Beyond direct conjugation, this compound can undergo further modifications to enhance its properties or enable its incorporation into complex delivery systems.

Strategies for Sulfonic Acid Modifications (e.g., disulfo-ICG-DBCO)

Sulfonic acid modifications are a common strategy employed to improve the aqueous solubility and stability of various chemical compounds, including bioorthogonal reagents like DBCO. confluore.com The existence of disulfo-ICG-DBCO, a form of indocyanine green modified with two sulfonic acid groups and conjugated to DBCO, has been reported. medchemexpress.comnih.govconfluore.com While specific detailed synthetic procedures for disulfo-ICG-DBCO were not extensively described in the provided information, the general principle involves introducing sulfonic acid functionalities onto the ICG or the linker before or after conjugation with DBCO. This modification is known to significantly enhance water solubility, which is crucial for applications in biological environments. confluore.com Disulfo-ICG-DBCO has been utilized in studies involving copper-free click chemistry for applications such as detecting bacteria. medchemexpress.comnih.gov

Development of this compound-Based Nanoparticles and Polymeric Constructs

This compound conjugates serve as building blocks for the development of advanced nanomaterials and polymeric constructs with enhanced functionalities. These materials are often designed for targeted delivery and imaging applications.

One strategy involves conjugating ICG or this compound to biocompatible polymers. For example, ICG has been conjugated with polycaprolactone (B3415563) (PCL) molecules grafted onto hyaluronic acid (HA) molecules using copper-free click chemistry to form nanoparticles. frontiersin.org This approach leverages the properties of the polymers for self-assembly into nanoparticles, with the this compound conjugate integrated into the structure. In the case of HA-PCL-ICG nanoparticles, the self-assembly process resulted in spherical nanoparticles with an average size suitable for lymphatic drainage. frontiersin.org Research findings indicated that the ratio of this compound to PCL influenced the fluorescence intensity of the nanoparticles, with higher this compound inputs potentially leading to fluorescence quenching due to increased π-π stacking. frontiersin.org An optimal ratio was determined to maximize fluorescence. frontiersin.org

Another method involves functionalizing the surface of pre-formed nanoparticles or polymeric structures with DBCO groups, which can then react with azide-modified ICG or other azide-containing targeting ligands via click chemistry. cd-bioparticles.comdb-thueringen.denih.gov For instance, nanoparticles have been decorated with DBCO through linkers containing disulfide groups, enabling their attachment to azide-modified bacterial surfaces via SPAAC. db-thueringen.de Similarly, azide-modified ICG J-aggregates have been functionalized with biotin-PEG-DBCO to allow subsequent attachment of streptavidin and biotinylated targeting moieties. nih.gov

Polymeric micelles have also been developed by covalently conjugating ICG, often through an amine-functionalized ICG derivative, to the pendant carboxyl groups of copolymers like poly(ethylene glycol)-block-poly(2-methyl-2-carboxyl-propylene carbonate) using coupling chemistry such as carbodiimide (B86325) coupling. researchgate.net These conjugates can self-assemble into micelles with high ICG loading. researchgate.net

Bioconjugation Methodologies Employing Icg Dbco

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with ICG-DBCO

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that proceeds efficiently without the need for a cytotoxic metal catalyst. This reaction relies on the inherent strain energy of cyclic alkynes, such as DBCO, to react with azides (—N₃) to form a stable triazole ring. This compound leverages this reactivity, allowing ICG to be covalently linked to azide-functionalized biomolecules under mild, biocompatible conditions.

Reaction Kinetics in Aqueous and Biological Milieus

SPAAC reactions involving cyclooctynes like DBCO are known for their relatively fast kinetics, even at room temperature and in aqueous buffered media, which is crucial for biological applications. The strained alkyne within the DBCO structure possesses increased reactivity towards azides compared to linear alkynes, driving the reaction forward without external catalysis. The second-order kinetic constant for the reaction between DBCO and azides can reach values around 1 M⁻¹s⁻¹. The efficiency of the reaction in biological milieus is a key advantage, allowing for specific labeling and conjugation in complex biological systems, including live cells and organisms. Factors such as the specific cyclooctyne (B158145) derivative and the local environment can influence the reaction rate.

Mechanistic Insights into Copper-Free Click Chemistry

The mechanism of the copper-free azide-alkyne cycloaddition (SPAAC) involves a [3+2] dipolar cycloaddition between the strained alkyne (DBCO) and an azide (B81097). This reaction proceeds through a concerted transition state, leading to the formation of a stable 1,2,3-triazole product. The driving force for this reaction is the release of ring strain in the cyclooctyne upon formation of the less strained triazole ring. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a Cu(I) catalyst and typically yields 1,4-disubstituted triazoles, SPAAC is metal-free and can yield different triazole isomers depending on the alkyne structure. The bioorthogonal nature of the DBCO-azide reaction is significant because these functional groups are generally absent in biological systems, minimizing off-target reactions with native biomolecules such as amines, thiols, or hydroxyls under physiological conditions.

Design and Engineering of this compound Bioconjugates

The design and engineering of this compound bioconjugates involve careful consideration of the linker chemistry and the potential influence of conjugation on the photophysical performance of the ICG fluorophore.

Linker Chemistry in Bioconjugate Assembly

Linker molecules play a critical role in the assembly of this compound bioconjugates. They connect the ICG molecule to the DBCO moiety and, subsequently, to the target biomolecule. The choice of linker can significantly impact the conjugate's solubility, stability, and accessibility of the reactive groups. Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity, which can improve the water solubility of the conjugate, particularly important for the relatively hydrophobic ICG molecule. PEG linkers also provide flexibility and can minimize steric hindrance, ensuring efficient reaction between the DBCO group and the azide-tagged biomolecule. Various heterobifunctional linkers incorporating DBCO are available, allowing conjugation to different functional groups on biomolecules, such as amines (via NHS esters) or carboxylic acids. For example, DBCO-PEG-NHS ester linkers enable conjugation to primary amines on proteins or peptides.

Influence of Conjugation on Fluorophore Performance

The process of conjugating ICG to a biomolecule via a DBCO linker can influence its photophysical properties, including absorption, emission, and fluorescence quantum yield. ICG is known to be susceptible to aggregation, particularly at higher concentrations or in certain environments, which can lead to fluorescence quenching (self-quenching). The design of the bioconjugate, including the linker chemistry, can impact the extent of ICG aggregation. The use of hydrophilic linkers like PEG can help to reduce aggregation and maintain the fluorescence intensity of ICG in the conjugate. Studies have shown that the conjugation method and the specific linker used can affect the resulting fluorescence signal and the accumulation of the conjugate in target tissues. For instance, comparing different ICG conjugates has revealed variations in fluorescence intensity and biodistribution, highlighting the importance of optimizing the conjugation strategy for desired imaging performance.

Photophysical and Spectroscopic Principles of Icg Dbco in Research

Near-Infrared Fluorescence Characteristics in Biological Environments

ICG-DBCO exhibits fluorescence in the near-infrared (NIR) region of the spectrum, a property largely attributed to the Indocyanine Green component. The NIR window (typically 700-1700 nm) is advantageous for biological imaging due to reduced autofluorescence from biological tissues and increased tissue penetration depth compared to visible light. nih.govfrontiersin.org ICG itself is a tricarbocyanine dye with a characteristic absorption peak near 800 nm and an emission maximum around 810-815 nm. frontiersin.orgmacsenlab.comiris-biotech.detocris.com Some research also suggests potential for ICG's emission tail in the second near-infrared window (NIR-II, 1000-1700 nm) for improved imaging quality, offering centimeter-scale tissue penetration and micron-scale spatial resolution. nih.govfrontiersin.org

This compound is described as a near-infrared fluorescent dye widely used in cell dyes, biological dyes, biomolecules, and particle fluorescent labeling. medchemexpress.comglpbio.com Reported excitation/emission maxima for this compound include 789/813 nm medchemexpress.comglpbio.com and 786/822 nm. ruixibiotech.com Another source lists the excitation maximum at 751 nm and the emission maximum at 830 nm. alfa-chemistry.com These variations might depend on the specific solvent or biological environment.

A key aspect of ICG's behavior in biological environments is its interaction with proteins, particularly albumin, to which it binds strongly. macsenlab.comtocris.com This protein binding can influence its fluorescence properties. While ICG is suitable for in vivo imaging, its use in molecular imaging probes can be limited because its fluorescence can decrease upon protein binding. nih.gov However, this property can be utilized to create activatable probes where fluorescence is recovered upon dissociation from the protein or target. nih.gov

Research findings on this compound's fluorescence characteristics in biological contexts often involve its incorporation into nanoparticles or conjugates for targeted delivery and imaging. For instance, hyaluronic acid modified ICG nanoparticles (HA@ICG NPs), incorporating this compound, showed a distinct emission peak at 830 nm when excited at 780 nm, confirming the successful incorporation of this compound. nih.govfrontiersin.org

Here is a summary of reported excitation and emission maxima for ICG and this compound:

CompoundExcitation Maximum (nm)Emission Maximum (nm)Environment/ContextSource
ICG787815In vivo imaging tocris.com
ICG~800~810-815General frontiersin.orgiris-biotech.de
This compound789813General medchemexpress.comglpbio.com
This compound786822General ruixibiotech.com
This compound751830General alfa-chemistry.com
HA@ICG NPs (containing this compound)780830Nanoparticle formulation nih.govfrontiersin.org

Mechanisms of Photothermal Conversion in Investigative Models

Beyond its fluorescent properties, ICG and its conjugates like this compound are known for their ability to act as photothermal agents. researchgate.netrsc.org This means they can absorb light energy, particularly in the NIR region, and efficiently convert it into heat through non-radiative decay processes. researchgate.net This photothermal conversion property is exploited in photothermal therapy (PTT), where localized heating is used to ablate target cells, such as cancer cells. researchgate.netnih.gov

ICG is considered a good photothermal conversion agent (PTCA) and can strongly absorb light energy, converting it into heat. nih.gov This makes it suitable for applications in both photoacoustic imaging and photothermal therapy. nih.gov The photothermal effect is initiated by exciting the photothermal agent with a NIR light source, leading to localized temperature increases. researchgate.net

Research involving this compound in investigative models often focuses on its potential for imaging-guided photothermal therapy. While the search results specifically detailing the mechanism of photothermal conversion of this compound are limited, the principle is based on the ICG component's inherent ability for efficient light-to-heat conversion upon NIR irradiation. researchgate.net Studies on ICG-based nanoparticles, which may incorporate this compound for conjugation, demonstrate significant temperature increases upon laser irradiation. For example, ICG-loaded porphyrin covalent organic framework nanoparticles (ICG@COF NPs) showed a high photothermal conversion efficiency of 56.7% under 808 nm laser irradiation. rsc.org Similarly, other nanoparticles incorporating ICG or related photothermal agents have shown substantial temperature elevations (e.g., up to 58.3 °C or 57.7 °C) upon exposure to an 808 nm laser. acs.org

The photothermal effect is concentration-dependent and can lead to significant cell death at the target site when sufficient temperatures are reached. nih.govmdpi.com Investigative models, such as tumor xenografts in mice, are used to evaluate the in vivo photothermal efficacy of ICG-based agents. rsc.orgnih.gov

Principles of Fluorescence Quenching for Activatable Probes

Fluorescence quenching is a process that reduces the intensity of fluorescence from a fluorophore. In the context of this compound and related probes, fluorescence quenching principles are employed to design "activatable" probes that exhibit low fluorescence in a quenched state and become highly fluorescent upon activation at a specific target site or in response to a particular biological event. nih.govresearchgate.net

ICG's tendency to lose fluorescence when conjugated to proteins can be harnessed for creating activatable NIR probes. nih.gov Upon binding to target cells and subsequent internalization, the ICG might dissociate from the targeting moiety, leading to the recovery or "activation" of its fluorescence. nih.gov

Several mechanisms can contribute to fluorescence quenching in activatable probes, including photon-induced electron transfer (PeT), self-quenching (homo-FRET), and quencher-fluorophore interaction (hetero-FRET). nih.govresearchgate.netrsc.org In the case of probes utilizing ICG, aggregation-caused quenching (ACQ) due to π-π stacking interactions at higher concentrations can also play a significant role. nih.govfrontiersin.orgrsc.org

Activatable probes are typically designed with a fluorophore and a quencher in close proximity. researchgate.net In the quenched state, energy transfer occurs from the excited fluorophore to the quencher, inhibiting fluorescence emission. researchgate.net Activation occurs when the fluorophore and quencher are separated, often triggered by enzymatic cleavage, changes in the local environment, or dissociation from a binding partner. researchgate.net

While specific details on the quenching mechanism within this compound itself were not extensively found, the principles of fluorescence quenching are highly relevant when this compound is used as a building block for creating more complex activatable probes. For instance, in nanoparticle formulations incorporating this compound, increased this compound inputs led to diminished fluorescence intensity, potentially due to increased π-π stacking and local concentration, resulting in fluorescence quenching. nih.govfrontiersin.org This highlights how concentration-dependent aggregation can act as a quenching mechanism for ICG-based probes. Designing nanostructures that maximally disperse ICG molecules can help reduce this aggregation-caused quenching and self-aggregation. frontiersin.org

The development of activatable probes based on fluorophore-quencher pairs conjugated to targeting ligands has shown success in detecting targets in vivo due to high activation ratios and low background signals. researchgate.net This principle is highly applicable to probes constructed using this compound, where the DBCO handle facilitates conjugation to targeting molecules, and the ICG component serves as the activatable fluorophore.

Targeting Strategies and Molecular Interactions of Icg Dbco Conjugates

Receptor-Mediated Target Specificity

Receptor-mediated targeting involves the conjugation of ICG-DBCO to molecules that specifically bind to receptors overexpressed on the surface of target cells or tissues. This allows for the accumulation of the conjugate at the desired site, enhancing imaging contrast and specificity.

Maltotriose-Mediated Bacterial Targeting (e.g., this compound-Maltotriose)

Maltotriose (B133400), a trisaccharide, has been explored as a targeting ligand for bacteria. Certain bacteria, such as Escherichia coli, possess maltose (B56501) ABC transporters that can import maltotriose. nih.gov Conjugating this compound to maltotriose creates a probe, such as this compound-1-Maltotriose, that can be selectively taken up by these bacteria. medchemexpress.com, medchemexpress.com, acs.org, nih.gov, acs.org

Research has demonstrated the effectiveness of this compound-Maltotriose as a specific imaging agent for detecting bacterial infections. medchemexpress.com, medchemexpress.com, acs.org, nih.gov Studies using murine models of bacterial infection have shown that this compound-Maltotriose can reliably detect the infection site using fluorescence imaging (FLI) and photoacoustic imaging (PAI) for both Gram-negative and Gram-positive bacterial strains, across various bacterial loads. acs.org, nih.gov, acs.org The fluorescence intensity of this compound-Maltotriose has been shown to correlate with bacterial load. acs.org For instance, in E. coli infection models, correlation coefficients between bioluminescence (indicating bacterial load) and fluorescence intensity for this compound-Maltotriose at different time points (2, 5, and 20 hours) were found to be 0.84, 0.86, and 0.92, respectively, using Pearson correlation. acs.org

A comparison with ICG-Amide-1-Maltotriose indicated that this compound-Maltotriose showed a more stable signal at the infection site and throughout the body, suggesting slower clearance and/or better stability in mouse serum. acs.org

Hyaluronic Acid-Enabled Lymphatic System Targeting (e.g., HA@ICG Nanoparticles)

Hyaluronic acid (HA) is a glycosaminoglycan that is widely distributed in connective, epithelial, and neural tissues. wikipedia.org, wikipedia.org It has a high affinity for the LYVE-1 receptor, which is prominently expressed on lymphatic endothelial cells. frontiersin.org, nih.gov, dntb.gov.ua, nih.gov, researchgate.net This specific interaction makes HA a suitable ligand for targeting the lymphatic system.

HA@ICG nanoparticles, which incorporate ICG (potentially conjugated via DBCO or other linkers to facilitate integration with the nanoparticle structure) and are modified with hyaluronic acid, have been developed for targeted imaging of the lymphatic system in the near-infrared-II (NIR-II) region. frontiersin.org, nih.gov, dntb.gov.ua, nih.gov These nanoparticles are designed with an optimal size (approximately 50 nm) for lymphatic drainage via the "size effect" and utilize the HA-LYVE-1 interaction for specific targeting of lymphatic vessels. frontiersin.org, nih.gov, researchgate.net

Studies have shown that HA@ICG nanoparticles exhibit enhanced photostability and prolonged in vivo imaging compared to ICG alone. frontiersin.org, nih.gov, dntb.gov.ua Their ability to target the lymphatic system has been demonstrated, aiding in the visualization of lymphatic vessels and potentially assessing their patency. frontiersin.org, nih.gov, dntb.gov.ua The successful synthesis of HA@ICG NPs utilizing a copper-free click chemistry reaction, potentially involving this compound and azide-modified HA or other components, has been reported. frontiersin.org

Peptide-Based Targeting Mechanisms (e.g., KS-487 for Brain Probes)

Peptides can serve as targeting moieties by binding to specific receptors or markers on the surface of target cells. The cyclic peptide KS-487 is an example of a peptide that binds selectively to the cluster IV (CL4) domain of low-density lipoprotein receptor-related protein 1 (LRP1). acs.org, researchgate.net, researchgate.net, nih.gov LRP1 is involved in crossing the blood-brain barrier (BBB), making KS-487 a promising candidate for brain-targeted drug delivery systems. acs.org, researchgate.net, researchgate.net, nih.gov, nih.gov

ICG has been conjugated to DBCO-KS-487 using a click reaction to create ICG-KS-487, a probe for evaluating brain targeting ability. acs.org, researchgate.net, researchgate.net, researchgate.net, nih.gov Studies in mice have shown that intravenously administered ICG-KS-487 resulted in clear fluorescence observation in the brain, unlike ICG alone, indicating the brain-targeting capability of KS-487. acs.org, researchgate.net, researchgate.net The LRP1-binding activity of ICG-KS-487 has been confirmed by competitive binding assays. acs.org, amazonaws.com The binding EC50 value of KS-487 to LRP1 Cluster 4 domain was reported as 10.5 nM, and the peptide demonstrated relatively high stability in mouse plasma. nih.gov

Bioorthogonal Labeling for Specific Molecular Recognition

Bioorthogonal labeling strategies utilize highly selective chemical reactions that occur efficiently within biological systems without interfering with native biochemical processes. This compound is particularly suited for copper-free click chemistry, reacting with azide-functionalized molecules to form a stable triazole linkage. fishersci.ca, fishersci.fi, bio-itworld.com, issuu.com

Direct Chemical Reactivity with Engineered Biological Substrates (e.g., d-AzAla Modified Cells)

Direct chemical reactivity involves the labeling of biological substrates that have been engineered or modified to present bioorthogonal functional groups. An example is the modification of bacteria with d-Azidoalanine (d-AzAla). d-AzAla is an unnatural amino acid that can be incorporated into bacterial peptidoglycan synthesis. Bacteria modified with d-AzAla present azide (B81097) groups on their cell surface.

Disulfo-ICG-DBCO disodium, a modified form of this compound, has been shown to react with d-AzAla modified bacteria through copper-free click chemistry. medchemexpress.com This reaction allows for the specific labeling of the modified bacteria with the fluorescent probe. This approach can be used for detecting bacteria and potentially for targeted therapeutic strategies, such as copper-free click chemistry-mediated photothermal lysis, followed by measurement of ATP bioluminescence to assess bacterial viability. medchemexpress.com

Preclinical Research Applications of Icg Dbco in Molecular Imaging

In Vitro Imaging Applications

In vitro studies utilize ICG-DBCO to label and visualize various biological targets, providing insights at the cellular and microbial levels.

Fluorescence Imaging (FLI) for Cellular and Microbial Detection

Fluorescence imaging (FLI) is a key application for this compound in vitro. The intrinsic fluorescence of the ICG component in the near-infrared (NIR) range allows for detection with low autofluorescence and tissue absorbance, contributing to higher contrast. iris-biotech.de this compound conjugates have been successfully used for the detection of bacteria. For instance, a sulfo-DBCO-ICG conjugate was shown to effectively coat bacteria modified with d-AzAla through copper-free click chemistry. This labeling enabled the detection of bacteria via ICG fluorescence signals using techniques like confocal laser scanning microscopy (CLSM) and flow cytometry. nih.gov Strong fluorescence signals were observed from the sulfo-DBCO-ICG-bacteria, confirming the successful reaction and labeling. nih.gov

Photoacoustic Imaging (PAI) for Enhanced Resolution and Depth Profiling

Photoacoustic imaging (PAI) complements FLI by providing enhanced resolution and depth profiling capabilities. ICG, and by extension this compound conjugates, can generate photoacoustic signals upon excitation with appropriate laser wavelengths. nih.govacs.org Studies have demonstrated the utility of this compound conjugates in PAI for detecting bacterial infections. For example, this compound-1-Maltotriose, a conjugate designed to target bacteria, was evaluated using PAI in bacterial infection murine models. acs.orgnih.govacs.org These studies indicated that the conjugate could reliably detect the infection site using PAI, correlating with bacterial load. acs.orgacs.org The ability of ICG to produce heat upon NIR irradiation also contributes to photoacoustic signal generation through photothermal expansion. nih.gov

Bioluminescence Imaging (BLI) Correlation Studies with Targeted Probes

Bioluminescence imaging (BLI) is often used in conjunction with fluorescent probes like this compound conjugates, particularly in studies involving genetically modified organisms that express luciferases. While this compound itself is not a bioluminescent probe, its use in targeted imaging allows for correlation studies with BLI signals from bioluminescent bacteria or cells. This multimodal approach provides a more comprehensive understanding of the biological process being studied. For instance, in studies evaluating this compound-1-Maltotriose for bacterial infection imaging, the fluorescence signal from the ICG conjugate was correlated with the bioluminescence signal from bioluminescent bacterial strains in murine models. acs.orgnih.govacs.org These correlations helped validate the targeting specificity and efficacy of the this compound conjugate in localizing to the infection site. acs.orgacs.org

In Vivo Imaging Applications in Non-Human Animal Models

Preclinical in vivo studies using non-human animal models are crucial for evaluating the performance of this compound conjugates in a complex biological environment.

Visualization and Monitoring of Bacterial Infections (e.g., murine models)

This compound conjugates have shown promise in the in vivo visualization and monitoring of bacterial infections, particularly in murine models. By conjugating this compound to molecules that specifically target bacteria, researchers can achieve targeted accumulation at infection sites. An example includes the use of sulfo-DBCO-ICG, which demonstrated targeting ability in a methicillin-resistant Staphylococcus aureus (MRSA)-infected murine model. nih.gov In vivo imaging assays confirmed the accumulation of the conjugate in the infected area. nih.gov Another study utilizing this compound-1-Maltotriose in murine models of bacterial infection (both Gram-negative E. coli and Gram-positive S. aureus) showed that the conjugate could reliably detect the infection site using FLI and PAI. acs.orgnih.govacs.org The fluorescence signal in the infected thigh significantly correlated with the bacterial load. acs.org Longitudinal studies with this compound-Maltotriose showed stable signals in the infection over time, highlighting its potential for monitoring infections. acs.org

Here is a summary of research findings on the correlation between fluorescence signal and bacterial load:

CompoundBacterial StrainImaging Time PointCorrelation Coefficient
This compound-MaltotrioseS. aureus2 h0.86 acs.org
This compound-MaltotrioseS. aureus5 h0.90 acs.org
This compound-MaltotrioseS. aureus20 h0.95 acs.org
This compound-MaltotrioseE. coli2 h0.84 acs.org
This compound-MaltotrioseE. coli5 h0.86 acs.org
This compound-MaltotrioseE. coli20 h0.92 acs.org

These data indicate a strong positive correlation between the fluorescence intensity from the this compound-Maltotriose conjugate and the bacterial load at the infection site in murine models. acs.org

Imaging of Lymphatic System Structures (e.g., NIR-II fluorescence imaging)

This compound and related ICG-based probes are valuable for imaging lymphatic system structures in vivo, particularly with the advent of near-infrared-II (NIR-II) fluorescence imaging. The NIR-II window (1000-1700 nm) offers reduced photon scattering and minimal tissue autofluorescence compared to the traditional NIR-I window (700-900 nm), leading to higher resolution and deeper tissue penetration. thno.orgbiorxiv.orgfrontiersin.orgnih.govmedsci.org While free ICG has some emission in the NIR-II range, its limitations include a short half-life and aggregation-caused quenching. frontiersin.orgnih.gov However, modified ICG probes, potentially including this compound conjugates incorporated into nanocarriers or targeted systems, are being developed to enhance lymphatic imaging in the NIR-II window. frontiersin.orgnih.govresearchgate.net Studies using ICG in the NIR-IIb window (1500-1700 nm) have shown improved signal-to-background ratio and spatial resolution for visualizing lymph nodes and vessels compared to conventional NIR-II imaging. biorxiv.org Hyaluronic acid modified ICG nanoparticles (HA@ICG NPs), which can be synthesized using click chemistry that could potentially involve a DBCO-functionalized ICG, have demonstrated superior visualization capabilities of the lymphatic system in the NIR-II window in preclinical studies. frontiersin.orgnih.govresearchgate.net These nanoparticles showed improved photostability and a sufficient imaging duration for the lymphatic system. frontiersin.org ICG lymphography in general allows for prompt identification of lymphatic vessels and has been used to investigate lymphatic anatomy and drainage patterns in animal models and clinically. woundsinternational.comwoundsinternational.com

Evaluation of Brain-Targeting Capabilities

The evaluation of brain-targeting capabilities of imaging agents is crucial for diagnosing and treating central nervous system diseases. ICG conjugated to brain-targeting moieties is being investigated for this application. One study explored the brain-targeting ability of ICG-KS-487, prepared using DBCO-KS-487 and ICG azide (B81097), in mice. Intravenously administered ICG-KS-487 showed clear fluorescence in the brains of mice, unlike ICG alone, indicating the brain-targeting ability of the KS-487 peptide conjugated via DBCO acs.orgresearchgate.net. Nanoparticles encapsulating ICG and displaying KS-487 (ICG/KS-487 NPs), prepared using phospholipid-conjugated KS-487 derived from DBCO-KS-487, also demonstrated significant accumulation of ICG in the brain after subcutaneous administration acs.orgresearchgate.net. The amount of KS-487 displayed on the nanoparticle surface was found to be important for optimal brain targeting acs.org.

Data on the brain-targeting ability of ICG-KS-487 and ICG/KS-487 NPs in mice after administration:

AgentAdministration RouteTime PointBrain Fluorescence
ICG aloneIntravenous48 hNot clearly observed
ICG-KS-487Intravenous48 hClearly observed
ICG/KS-487 NPsSubcutaneous48 hSignificant accumulation

Mechanistic Studies of Icg Dbco Interactions and Biological Behavior

Investigation of Molecular Binding and Uptake Kinetics

The DBCO component of ICG-DBCO facilitates its interaction with azide-modified molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry. This bioorthogonal reaction allows for specific and efficient labeling or conjugation in biological systems without the need for a potentially cytotoxic copper catalyst. medchemexpress.commedchemexpress.commedchemexpress.comfrontiersin.orgnih.govmdpi.comiris-biotech.dersc.org In the context of bacterial targeting, this compound can react with bacteria that have been metabolically engineered to display azide (B81097) groups on their cell walls, for instance, by incorporating 3-azido-d-alanine (B7909828) (d-AzAla). medchemexpress.comnih.govfrontiersin.orgnih.govmdpi.comresearchgate.net This click chemistry-mediated binding allows this compound to be effectively coated onto the bacterial surface. nih.govfrontiersin.org

Studies investigating the binding of sulfo-DBCO-ICG to d-AzAla-modified bacteria have shown that this interaction leads to a slight red-shift in the UV-vis absorption spectra compared to pristine ICG, suggesting interactions between the conjugate and the bacterial surface. nih.gov While specific detailed uptake kinetics for this compound are still an area of research, studies on ICG alone have indicated that its cellular uptake can be saturable and may involve mechanisms such as the organic anion transporting polypeptide (OATP). nih.govbiorxiv.org The presence of the DBCO moiety and the molecule it is conjugated to (like a targeting ligand or nanoparticle) can significantly influence the binding and uptake characteristics compared to ICG alone. For example, nanoparticle size and surface modifications can impact cellular internalization efficiency and pathways. rsc.orgrsc.org

Research on this compound-1-Maltotriose, a specific imaging agent for bacterial infections, has demonstrated a correlation between the fluorescence signal of the compound and bacterial load in infected tissues. acs.org This suggests that the binding and accumulation of the this compound conjugate at the site of infection are related to the number of bacteria present.

Cellular Internalization Pathways and Intracellular Distribution

The cellular internalization pathways of this compound can depend on the specific cellular context and whether the this compound is free or conjugated to a larger entity like a nanoparticle or a targeting molecule. General mechanisms of cellular uptake for nanoparticles and conjugates include phagocytosis, micropinocytosis, and endocytosis, such as clathrin-mediated endocytosis. thno.orgrsc.org The size and surface properties of the conjugate can influence which pathway is utilized. rsc.org

While direct studies detailing the intracellular distribution of this compound are limited in the provided sources, research on ICG has shown cytoplasmic distribution, potentially through binding to proteins like glutathione (B108866) S-transferase. nih.govbiorxiv.org When ICG is encapsulated within nanoparticles, its distribution can be influenced by the nanoparticle's fate within the cell, which may involve endosomal compartments. tmc.edu The DBCO part itself is used in bioorthogonal labeling strategies, including on cell surfaces or for tracking cells like CAR-T cells in vivo, suggesting its presence can be associated with cellular structures or internalized entities depending on the application. thno.orgashpublications.orgresearchgate.net

Studies on Biological Response to Photothermal Induction (e.g., bacterial lysis)

ICG is known for its ability to absorb near-infrared (NIR) light and convert it into heat, a property utilized in photothermal therapy (PTT). iris-biotech.dewikipedia.orgmdpi.comnih.goviris-biotech.deiris-biotech.defrontiersin.org When this compound is bound to bacteria, irradiation with an appropriate NIR laser, typically around 808 nm, leads to localized heating. nih.govfrontiersin.orgresearchgate.net This rapid temperature increase in the vicinity of the bacteria can cause significant damage and lead to bacterial lysis. nih.govfrontiersin.orgresearchgate.net

Studies have demonstrated the effectiveness of sulfo-DBCO-ICG mediated photothermal therapy against bacteria like Escherichia coli and Staphylococcus aureus (MRSA). researchgate.net Upon 808 nm laser irradiation, the temperature of ICG-coated bacteria has been shown to reach temperatures significantly higher than control groups, sufficient to induce thermal cracking and cell death. nih.govfrontiersin.orgresearchgate.net

Data from bacterial spread plate assays illustrate the reduction in bacterial colony counts following irradiation, with increasing irradiation time leading to a decrease in survival rate. researchgate.net For instance, irradiation of E. coli and MRSA coated with DBCO-ICG for 90 seconds resulted in bacterial survival rates below 1%. researchgate.net

The photothermal lysis of bacteria by this compound can also be monitored by measuring the release of intracellular components, such as adenosine (B11128) triphosphate (ATP). medchemexpress.commedchemexpress.commedchemexpress.comnih.govfrontiersin.orgnih.govresearchgate.net An increase in ATP bioluminescence signal correlates with the extent of bacterial lysis induced by the photothermal effect. nih.govresearchgate.net Morphological changes indicative of cell damage and lysis in ICG-bacteria after NIR irradiation have been observed using electron microscopy. nih.gov

The photothermal effect is considered a major mechanism for cell killing by ICG-based conjugates upon NIR irradiation, although in some contexts, photooxidation might also play a role depending on the specific ICG formulation and irradiation conditions. nih.govwikipedia.orgfrontiersin.org However, for bacterial eradication using this compound and NIR light, the primary mechanism highlighted in research is the generation of heat leading to thermal lysis. nih.govfrontiersin.orgresearchgate.net

Table 1: Photothermal Effect of DBCO-ICG on Bacteria

Bacterial StrainIrradiation Time (s)Temperature (°C)Bacterial Survival Rate (%)
E. coli0~26.7 nih.gov100
E. coli90~54-57.2 nih.govfrontiersin.org0.94 researchgate.net
MRSA90Not specified0.98 researchgate.net

Note: Temperature data points are approximate values reported in the sources for ICG-bacteria under 808 nm irradiation.

Table 2: Correlation between Bacterial Count and ATP Release

Bacterial StrainCorrelation Coefficient (RLU vs. CFU)
E. coli> 0.8 researchgate.net
MRSA> 0.8 researchgate.net

Note: Data indicates a positive correlation between relative light units (RLU) from ATP bioluminescence and colony-forming units (CFU) after photothermal lysis.

Pharmacokinetic and Stability Profiles of Icg Dbco Conjugates in Research Models

In Vitro Stability in Biological Matrices (e.g., plasma, cell culture media)

The stability of ICG-DBCO conjugates in biological matrices such as plasma and cell culture media is a critical factor for their in vivo performance. Studies have investigated the stability of ICG conjugates in these environments, often in comparison to unconjugated ICG or conjugates formed via different chemistries.

One study compared the stability of this compound-Maltotriose and ICG-Amide-Maltotriose in murine and human plasma at 37°C using HPLC. While both compounds remained stable in human plasma for up to 24 hours, indicating potential for clinical use, clear differences were observed in murine plasma. ICG-Amide-Maltotriose showed lower stability with evident signs of degradation within minutes, whereas this compound-Maltotriose demonstrated greater stability in murine plasma over time acs.org. This suggests that the DBCO linkage may offer enhanced stability against enzymatic cleavage compared to an amide linkage in murine plasma acs.org.

The stability of nanoparticle formulations incorporating this compound has also been assessed in cell culture media. For instance, hyaluronic acid-modified ICG nanoparticles (HA@ICG NPs), synthesized using this compound, showed no significant changes in hydrodynamic diameter after incubation in cell culture medium containing 10% fetal bovine serum for 48 hours nih.govfrontiersin.org. This indicates a high level of physiological stability for such nanoparticle formulations in cell culture conditions nih.govfrontiersin.org.

While free ICG in aqueous solution stored at 4°C in the dark is reported to be stable for three days with a 20% loss in fluorescence intensity, and stable in whole blood under light exposure at 37°C for 5 hours, conjugation and formulation can significantly impact these characteristics nih.gov. Click chemistry conjugates, in general, are noted for their stability during prolonged storage at 4°C lumiprobe.com. However, DBCO functional groups can lose reactivity over time due to oxidation and hydration of the triple bond, even when stored at -20°C lumiprobe.com.

In Vivo Distribution, Clearance, and Retention Dynamics in Animal Models

The in vivo pharmacokinetic profile of this compound conjugates, including their distribution, clearance, and retention, is influenced by the conjugation strategy and formulation. Studies in animal models, particularly mice, provide insights into these dynamics.

In a comparative pharmacokinetic study using a murine infection model, this compound-Maltotriose and ICG-Amide-Maltotriose exhibited different in vivo behaviors. This compound-Maltotriose showed lower accumulation in the infected thigh at the 1-hour time point and more signal distributed throughout the body compared to ICG-Amide-Maltotriose. acs.org. The accumulation of this compound-Maltotriose in the infection site peaked around 3–5 hours, with the best signal-to-background ratio observed at the 20-hour imaging time point acs.org. In contrast, ICG-Amide-Maltotriose demonstrated higher signal at the infection site at 1 hour but also indicated faster clearance and lower retention at the infection site over time acs.org. This compound-Maltotriose showed a stable signal in the infection and throughout the body, suggesting slower clearance and/or greater stability in mouse serum acs.org.

Nanoparticle formulations incorporating this compound have been developed to improve in vivo pharmacokinetics. HA@ICG nanoparticles, for example, are designed for lymphatic system imaging and have demonstrated prolonged in vivo imaging capabilities compared to free ICG nih.govfrontiersin.org. Another study involving nanoparticles encapsulating ICG and displaying a brain-targeting peptide (KS-487) conjugated via a click reaction with DBCO-KS-487 showed accumulation of ICG fluorescence in the brains of mice after intravenous administration researchgate.netnih.gov. Pharmacokinetic analysis of similar nanoparticles revealed time-dependent transport into the brain researchgate.netnih.gov.

While free ICG has a short half-life and non-specific binding to proteins, incorporating ICG into nanoparticle platforms is a promising way to overcome these limitations and achieve enhanced tumor accumulation, prolonged circulation, and improved stability for in vivo imaging thno.org. However, the incorporation of relatively bulky chemical modifications used for copper-free click conjugation in some hybrid tracers has shown a negative effect on pharmacokinetics, leading to increased non-specific uptake in organs like the kidney, liver, and muscle, although tumor visualization was still possible acs.org.

Comparative Analysis of Conjugate Stability and Pharmacokinetics

Comparative studies highlight the impact of different conjugation strategies and formulations on the stability and pharmacokinetics of ICG conjugates. The choice of linker chemistry, such as DBCO for click chemistry, versus other linkages like amide bonds, can significantly influence stability in biological matrices and in vivo behavior acs.org.

As seen with the maltotriose (B133400) conjugates, the this compound conjugate exhibited higher stability in murine plasma and slower clearance compared to the ICG-Amide conjugate acs.org. This difference was attributed potentially to the resistance of the DBCO group to enzymatic cleavage compared to the amide group acs.org.

Incorporating this compound into nanoparticle formulations, such as HA@ICG NPs, has been shown to enhance photostability and prolong in vivo imaging compared to free ICG nih.govfrontiersin.org. These nanoparticles demonstrated stability in cell culture media and prolonged circulation in animal models nih.govfrontiersin.org.

Comparative analysis of different click chemistry strategies has also been explored. While DBCO-based click chemistry is robust and specific, the incorporation of bulky modifications for conjugation can sometimes lead to increased non-specific uptake in vivo compared to other labeling strategies acs.org. However, the stability of the triazole linkage formed by click chemistry is generally high lumiprobe.com.

The stability of ICG in the presence of plasma proteins is a known challenge thno.orgnih.gov. Nanocarrier formulations can influence this interaction. For instance, the type of counter-ion used to form hydrophobic ICG complexes within nanocarriers significantly affects their stability in the presence of albumin nih.gov.

Photostability of Nanoparticle Formulations

Photostability is a key concern for fluorescent dyes like ICG, as photobleaching can limit imaging duration and signal intensity thno.orggoogle.com. Incorporating ICG into nanoparticle formulations has emerged as a primary strategy to enhance its photostability.

HA@ICG nanoparticles have demonstrated enhanced photostability compared to free ICG nih.govfrontiersin.org. This improved photostability contributes to their superior visualization capabilities and prolonged in vivo imaging nih.govfrontiersin.org. The unique construction method of these nanoparticles, which disperses ICG molecules, is believed to reduce fluorescence quenching and self-aggregation, thereby enhancing photostability nih.gov.

Encapsulating ICG, often in the form of J-aggregates (ICGJ), within nanoparticle platforms like polymersomes has also been shown to result in much greater photostability against photobleaching than free ICG tmc.edu. ICGJ itself has higher photostability than monomeric ICG biorxiv.org.

Calcium-enriched carbon nanoparticles loaded with ICG (Ca-CNPs@ICG) have also been reported to effectively improve the photostability of ICG rsc.org. This enhanced photostability is attributed to interactions such as electrostatic interaction, π–π stacking interaction, multiple hydrogen bonds, and microporous structures within the nanoparticle rsc.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Indocyanine green (ICG)5282412 wikipedia.orgmacsenlab.com or 11967809 mims.com or 132274068 fishersci.fifishersci.ca
DBCO77078258 fishersci.ca
This compoundNot explicitly found, but related structures like Azadibenzocyclooctyne-amine (77078258 fishersci.ca), Azadibenzocyclooctyne acid (77078156 fishersci.fi), DBCO-NHCO-PEG4-acid (126480601 amerigoscientific.com), DBCO-PEG1-NHS ester (134159737 cenmed.com), DBCO-PEG2-NHS ester (156041345 invivochem.cn) are available. The specific CID for the this compound conjugate would depend on the exact linker structure.
Maltotriose162120 acs.org
Hyaluronic acid (HA)24758 nih.gov
Polycaprolactone (B3415563) (PCL)24810 nih.gov
KS-487Not found
KS-133Not found
Azide (B81097)250 rsc.org

Interactive Data Tables

Based on the provided text, a potential data table could summarize the plasma stability of this compound-Maltotriose and ICG-Amide-Maltotriose in murine and human plasma.

ConjugatePlasma TypeIncubation TimeStability Observation (HPLC)
This compound-MaltotrioseMurineMinutes/HoursMore stable than ICG-Amide-Maltotriose acs.org
This compound-MaltotrioseHumanUp to 24 hoursStable, no degradation acs.org
ICG-Amide-MaltotrioseMurineMinutesSigns of degradation evident acs.org
ICG-Amide-MaltotrioseHumanUp to 24 hoursStable, no degradation acs.org

Another table could compare the in vivo distribution and clearance characteristics mentioned:

ConjugateAnimal ModelEarly Accumulation (Infected Thigh, 1h)Signal DistributionPeak Accumulation (Infection Site)Clearance RateRetention at Infection Site
This compound-MaltotrioseMurineLower acs.orgMore throughout body acs.orgAround 3-5 hours acs.orgSlower acs.orgHigher/Stable acs.org
ICG-Amide-MaltotrioseMurineHigher acs.orgLess throughout body acs.orgEarlier (implied by faster clearance) acs.orgFaster acs.orgLower acs.org

Note: The tables are generated based on the descriptive findings in the text. Precise numerical data for all time points and conditions were not consistently available in the provided snippets to populate a comprehensive numerical table.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Optical Characterization Methods

Spectroscopic and optical techniques are fundamental for characterizing the properties of ICG-DBCO, particularly its fluorescent behavior. Fluorescence spectroscopy is widely employed to determine the excitation and emission maxima of this compound conjugates, which typically fall within the near-infrared (NIR) region, crucial for biological imaging applications due to reduced tissue autofluorescence and scattering at these wavelengths. ICG itself is known to operate in the 700-900 nm range, with excitation and emission maxima around 787 nm and 815 nm, respectively tocris.com. Studies on this compound or related ICG conjugates confirm fluorescence detection in the NIR range, for instance, with excitation/emission around 780–810 nm for sulfo-DBCO-ICG-bacteria nih.gov. Another study noted an emission peak at 830 nm for hyaluronic acid modified ICG nanoparticles containing this compound when excited at 780 nm, compared to 815 nm for free ICG, indicating successful incorporation nih.govfrontiersin.org. UV-vis absorption spectroscopy is also used for characterization. A slight red-shift in the UV-vis absorption spectra of sulfo-DBCO-ICG effectively coated on d-AzAla-bacteria was observed compared to pristine ICG, shifting from 779 nm to 795 nm, which was attributed to interactions between the conjugate and the bacteria nih.gov.

Chromatographic and Electrophoretic Purification and Analysis Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound conjugates and for assessing their purity and stability. Reversed-phase HPLC is a common technique for the analysis and quantitation of ICG and its derivatives arvojournals.orgresearchgate.nethplc.eunih.gov. A rapid and sensitive reversed-phase HPLC assay with fluorescence detection has been developed for quantitating ICG in rat plasma, demonstrating its ability to specifically measure the parent dye and differentiate it from potential degradation products, unlike traditional spectrophotometric assays nih.gov. This specificity is crucial for accurate pharmacokinetic studies nih.gov. Size-exclusion chromatography (SEC) is also employed, particularly for monitoring click chemistry reactions used to synthesize this compound conjugates and for purifying the resulting products rsc.org. SEC-HPLC and SEC-HPLC-ICPMS have been used in the analysis of purified bioconjugates involving DBCO, allowing for the detection of different components like gadolinium and fluorescent labels rsc.org.

While gel electrophoresis is a standard technique for separating biomolecules, its specific application for analyzing this compound conjugates directly is less documented in the provided sources compared to chromatographic methods. However, techniques like flow cytometry, which involves analyzing cells or particles based on their fluorescent properties after labeling with conjugates like this compound, can be considered complementary to electrophoretic methods for separation and analysis in a biological context nih.govrsc.orgresearchgate.net.

Microscopic and Imaging System Modalities for Probe Evaluation

Microscopic and imaging techniques are critical for evaluating the localization, distribution, and efficacy of this compound conjugates in both in vitro and in vivo settings. Confocal Laser Scanning Microscopy (CLSM) is frequently used to visualize the binding and uptake of this compound or its modified forms in cells and bacteria, providing high-resolution images of probe distribution nih.govnih.govrsc.orgiccop.org. For instance, CLSM has been used to confirm the successful coating of sulfo-DBCO-ICG on bacteria by detecting ICG fluorescence nih.gov. It has also been used to image the localization of DBCO-RBCG@ICG in cells rsc.org and to verify the presence of reactive DBCO groups on cell membranes using azide-functionalized dyes nih.gov.

Flow cytometry is another powerful tool for quantifying the fluorescence signal of cell or bacterial populations labeled with this compound conjugates nih.govrsc.orgresearchgate.netlumiprobe.com. This technique allows for the assessment of binding efficiency and the analysis of fluorescence intensity at the single-cell or single-bacterium level nih.govrsc.orgresearchgate.net. Strong ICG fluorescence signals detected by flow cytometry confirmed the successful reaction of sulfo-DBCO-ICG with d-AzAla-bacteria nih.gov.

Near-Infrared (NIR) imaging systems are extensively used for in vivo evaluation of this compound conjugates, leveraging the optical properties of ICG in the NIR-I (700-900 nm) and increasingly in the NIR-II (1000-1700 nm) windows for deeper tissue penetration and improved signal-to-noise ratios tocris.comnih.govfrontiersin.orgacs.orgnih.govbiorxiv.orgresearchgate.netiris-biotech.de. In vivo imaging assays are performed to assess the targeting ability, biodistribution, and accumulation of this compound conjugates in specific tissues or infection sites in non-human research models nih.govrsc.orgacs.orgnih.govresearchgate.net. Multispectral NIR imaging systems can provide more detailed spectral information, potentially allowing for the differentiation of multiple probes or the separation of tissue autofluorescence from probe signal. Photoacoustic imaging (PAI), often used in conjunction with fluorescence imaging (FLI), is also employed to evaluate this compound conjugates in vivo, providing complementary information based on light absorption and subsequent ultrasound emission acs.orgnih.govacs.org.

Design and Implementation of In Vitro Biological Assay Systems

In vitro biological assay systems are crucial for evaluating the interactions of this compound conjugates with biological targets and assessing their biological effects before in vivo studies. Bacterial binding assays are designed to quantify the binding affinity and specificity of this compound conjugates to bacterial cells nih.govresearchgate.netacs.org. These assays often involve incubating bacteria with the conjugate and then using techniques like CLSM and flow cytometry to visualize and quantify the bound fluorescent probe nih.govresearchgate.net.

Cell viability assays are widely used to determine the potential cytotoxicity of this compound conjugates on various cell lines. Common methods include the Cell Counting Kit-8 (CCK-8) assay and the trypan blue exclusion assay nih.govfrontiersin.orgarvojournals.orgrsc.orgthno.orgresearchgate.net. These assays measure cell metabolic activity or membrane integrity after exposure to different concentrations of the conjugate nih.govfrontiersin.orgarvojournals.orgrsc.orgthno.orgresearchgate.net. For example, CCK-8 assays have been used to evaluate the viability of cancer cells and human lymphatic endothelial cells treated with this compound conjugates nih.govfrontiersin.orgrsc.orgthno.orgresearchgate.net.

Beyond basic binding and viability, in vitro assays are developed to evaluate the functional properties of this compound. This includes assessing its photothermal properties under NIR irradiation, where the heat generated by the conjugate can be measured, and its ability to induce bacterial lysis nih.govrsc.orgresearchgate.net. ATP bioluminescence-based bacterial detection assays are implemented to rapidly detect bacteria by measuring the ATP released upon photothermal lysis induced by this compound nih.govresearchgate.netmedchemexpress.com.

Establishment and Characterization of In Vivo Non-Human Research Models

In vivo non-human research models, primarily murine models, are indispensable for evaluating the pharmacokinetics, biodistribution, targeting efficiency, and therapeutic potential of this compound conjugates in a complex biological environment rsc.orgrsc.orgresearchgate.netlumiprobe.comacs.orgnih.govbiorxiv.orgresearchgate.netthno.orgmacsenlab.com. These models are established to mimic specific disease conditions, such as bacterial infections (e.g., MRSA-infected skin models, E. coli myositis models) or tumors (e.g., MDA-MB-231 tumor-bearing mice) nih.govrsc.orgacs.orgnih.govresearchgate.net.

Characterization in these models involves various imaging modalities, including fluorescence imaging (FLI) and photoacoustic imaging (PAI), to track the distribution and accumulation of the this compound conjugate over time acs.orgnih.govresearchgate.net. In vivo imaging assays are specifically designed to quantify the targeting ability of the conjugate to the site of interest, such as an infection or tumor nih.govrsc.orgacs.orgnih.govresearchgate.net. Biodistribution studies are performed by excising major organs at different time points post-injection and imaging their fluorescence or photoacoustic signal to understand how the conjugate distributes throughout the body frontiersin.orgacs.orgacs.org.

Emerging Directions and Future Perspectives in Icg Dbco Research

Development of Multimodal Imaging Probes Integrating ICG-DBCO

The integration of this compound into multimodal imaging probes is a significant area of development. This approach aims to leverage the strengths of different imaging modalities simultaneously, providing more comprehensive diagnostic information. For instance, ICG's near-infrared fluorescence (NIRF) properties are valuable for real-time, high-resolution imaging, particularly in the NIR-I window (~700-900 nm), and its emission tail extends into the NIR-II window (1000-1700 nm), offering deeper tissue penetration and reduced scattering. frontiersin.orgthno.org

Researchers are exploring the conjugation of this compound with agents suitable for other imaging techniques, such as positron emission tomography (PET) or photoacoustic imaging (PAI). One study demonstrated the use of this compound-1-Maltotriose as a multimodal sensor for detecting bacterial infections, utilizing fluorescence imaging (FLI) and PAI in murine models. acs.orgacs.org This highlights the potential for developing probes that can provide both anatomical and functional information. Another example involves the engineering of exosomes with ICG and a DBCO-functionalized PET tracer (⁶⁸Ga-NETA-DBCO) for multimodal PET/CT and NIRF imaging of pancreatic and colon cancer, leveraging the click chemistry between azide-modified exosomes and the DBCO-tracer. snmjournals.orgsnmjournals.org

The development of such probes often involves conjugating this compound to nanoparticles or biomolecules that can carry imaging agents for different modalities. This allows for targeted delivery and enhanced imaging contrast.

Exploration of Advanced Bioconjugation Chemistries for Complex Architectures

The DBCO moiety in this compound is a key component for advanced bioconjugation, primarily through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a bioorthogonal click chemistry method. researchgate.netresearchgate.net This reaction is highly selective and can be performed under physiological conditions without the need for a cytotoxic copper catalyst, making it suitable for modifying sensitive biomolecules and living systems. researchgate.netmdpi.com

Future research is focused on utilizing this compound within more complex bioconjugation strategies to create sophisticated molecular architectures. This includes conjugating this compound to various platforms such as nanoparticles, liposomes, polymers, and even cells, for targeted delivery and functionalization. researchgate.netmdpi.comresearchgate.netaip.org For example, this compound has been used to functionalize the surface of bacteria metabolically pre-functionalized with an azido (B1232118) group, enabling their use in targeted therapies. mdpi.comnih.gov

The exploration of advanced bioconjugation chemistries with this compound also involves developing strategies for creating cleavable linkers or responsive conjugates that can release the ICG or other linked molecules under specific biological conditions, such as in the presence of certain enzymes or reactive oxygen species. frontiersin.orgrsc.org This allows for controlled activation or release of the imaging or therapeutic agent at the target site.

Design of Next-Generation Highly Specific and Responsive this compound Probes

Designing next-generation this compound probes focuses on enhancing their specificity and responsiveness to biological targets or stimuli. This involves incorporating targeting ligands that can selectively bind to specific cells, tissues, or biomarkers associated with a particular disease state. frontiersin.orgnih.gov For instance, conjugating this compound to antibodies, peptides, or small molecules that recognize specific receptors overexpressed on cancer cells or bacteria can significantly improve targeting efficiency. frontiersin.orgresearchgate.net

Responsiveness is another crucial aspect, enabling probes to change their properties (e.g., fluorescence intensity) upon encountering a specific trigger. This can include changes in pH, enzyme activity, redox potential, or the presence of specific molecules. frontiersin.orgrsc.org For example, probes could be designed to become fluorescent only after reaching the target site and undergoing a specific enzymatic cleavage or reaction. The incorporation of disulfide bonds into this compound conjugates, for instance, can lead to responsive release in the reductive environment of tumor cells. researchgate.netfrontiersin.org

Advances in this area rely on a deeper understanding of the target biology and the design of smart linkers and conjugation strategies that allow for precise control over probe activation and localization.

Investigation of this compound in Theranostic Strategies for Preclinical Studies

This compound is being investigated within theranostic strategies, which combine diagnostic imaging and therapy. ICG itself possesses photothermal properties, meaning it can convert light energy from a near-infrared laser into heat, which can be used for photothermal therapy (PTT) to ablate cells. nih.goviris-biotech.de By conjugating this compound to targeting vectors, it is possible to deliver the photothermal agent specifically to diseased cells, such as cancer cells or bacteria. snmjournals.orgmdpi.comnih.gov

Preclinical studies are exploring the use of this compound conjugates for image-guided PTT. For example, this compound modified bacteria have been investigated for rapid detection and photothermal antibacterial therapy against Streptococcus mutans. nih.gov Another study utilized ICG-loaded MOF nanoparticles functionalized with a DBCO-modified PD-1 inhibitory polypeptide for synergistic photothermal and immunotherapy of melanoma, demonstrating GSH-triggered release and potent photothermal effects. researchgate.netfrontiersin.org

The combination of ICG's imaging and therapeutic capabilities with the targeting ability provided by DBCO-mediated conjugation opens up opportunities for developing highly specific and effective theranostic agents. This includes strategies where imaging is used to precisely locate the target before applying photothermal therapy, or where the therapeutic response is monitored using the imaging component.

Identification of Remaining Challenges and Opportunities in this compound Chemical Biology

Despite the promising advancements, several challenges and opportunities remain in the chemical biology of this compound. One challenge is optimizing the conjugation efficiency and ensuring the stability of the this compound conjugate in complex biological environments. Non-specific binding and off-target accumulation can also be limitations that need to be addressed through improved targeting strategies and probe design. thno.org

Maintaining the optical properties of ICG after conjugation is another consideration, as conjugation can sometimes lead to fluorescence quenching or shifts in the absorption/emission spectra. frontiersin.org Developing conjugation methods that minimize these effects is crucial for optimal imaging performance.

Opportunities lie in further exploring the potential of this compound in various biological applications beyond imaging and photothermal therapy. This could include its use in drug delivery systems, biosensing, and the development of novel research tools for studying biological processes. researchgate.netnih.gov The versatility of DBCO click chemistry allows for the facile conjugation of ICG to a wide range of biomolecules and materials, providing a platform for creating diverse chemical biology tools. Further research into the in vivo behavior and long-term fate of this compound conjugates is also necessary for their potential translation to clinical applications.

Q & A

Q. What are the key optical properties of ICG-DBCO that make it suitable for in vivo imaging?

this compound exhibits strong absorption in the near-infrared (NIR) range (700–900 nm) and emits fluorescence between 750–850 nm, aligning with the "tissue transparency window" for minimal light scattering and autofluorescence . Its high fluorescence quantum yield (~0.12–0.15 in aqueous solutions) and brightness enable high signal-to-noise ratios in deep-tissue imaging. Researchers should validate these properties using spectrophotometry and fluorescence microscopy, adjusting solvent polarity and pH to optimize performance .

Q. How does the DBCO component of this compound facilitate bioorthogonal labeling in cellular studies?

The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified biomolecules (e.g., proteins, lipids) under physiological conditions, forming stable triazole conjugates without toxic catalysts. This enables precise labeling of cell membranes or intracellular targets. For example, azide-functionalized antibodies can be pre-administered to cells, followed by this compound for targeted fluorescence tagging .

Q. What methodological considerations ensure biocompatibility and low cytotoxicity in this compound applications?

this compound’s biocompatibility stems from its inert DBCO group and ICG’s clinical approval. To minimize cytotoxicity:

  • Use concentrations ≤50 µM for live-cell imaging.
  • Pre-test in viability assays (e.g., MTT, Annexin V).
  • Avoid prolonged light exposure to prevent phototoxicity .

Q. What are standard protocols for conjugating this compound to nanoparticles or drug carriers?

A typical workflow includes:

  • Step 1: Synthesize azide-functionalized carriers (e.g., liposomes, PLGA nanoparticles).
  • Step 2: Incubate with this compound (1:5 molar ratio, 4 hours, 25°C).
  • Step 3: Purify via dialysis or size-exclusion chromatography to remove unreacted dye .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to enhance fluorescence quantum yield and stability?

Key parameters include:

  • Solvent selection: Use DMSO or DMF to improve DBCO-ICG coupling efficiency.
  • Temperature control: Maintain 0–4°C during conjugation to prevent ICG degradation.
  • Purification: Employ HPLC to isolate mono-functionalized this compound, avoiding aggregates .
  • Stability testing: Assess photobleaching rates under simulated physiological conditions (pH 7.4, 37°C) .

Q. How should contradictions in reported fluorescence data (e.g., quantum yield variability) be resolved?

Discrepancies often arise from solvent effects, impurity levels, or instrumental calibration. Mitigation strategies:

  • Standardize measurement conditions (e.g., excitation wavelength, detector sensitivity).
  • Cross-validate using reference dyes (e.g., ICG alone) and publish raw data for reproducibility .

Q. What experimental designs improve this compound’s efficacy in tumor-targeted drug delivery systems?

Advanced workflows involve:

  • Dual targeting: Combine this compound with folate or RGD peptides for receptor-mediated uptake.
  • Stimuli-responsive release: Use pH-sensitive linkers to trigger drug release in acidic tumor microenvironments.
  • In vivo validation: Track biodistribution via fluorescence tomography and correlate with HPLC drug quantification .

Q. What challenges arise in quantifying this compound’s photothermal conversion efficiency for cancer therapy?

Challenges include:

  • Heat dissipation: Differentiate between this compound’s thermal output and background tissue absorption.
  • Dosimetry: Optimize laser power (e.g., 808 nm, 1.5 W/cm²) and exposure time to avoid hyperthermia damage.
  • In vivo monitoring: Use infrared thermography paired with tumor regression assays .

Q. How can this compound be integrated into multimodal imaging systems (e.g., PET/MRI/fluorescence)?

Strategies include:

  • Hybrid probes: Co-conjugate this compound with radiotracers (e.g., ⁶⁴Cu) or gadolinium chelates.
  • Synchronized imaging: Acquire fluorescence data during MRI/PET scans, using fiducial markers for spatial alignment.
  • Data fusion: Apply computational algorithms (e.g., MATLAB-based registration) to overlay imaging modalities .

Q. What methodologies address signal attenuation in deep-tumor this compound fluorescence imaging?

Solutions involve:

  • Time-resolved detection: Use pulsed lasers and gated cameras to suppress background noise.
  • Diffuse optical tomography: Reconstruct 3D fluorescence maps from scattered light data.
  • Exogenous contrast enhancers: Co-administer blood-pool agents (e.g., indocyanine green) to improve vascular contrast .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.